(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol is an organic compound that features a unique combination of a phenyl ring substituted with methyl and propyl groups, and a thiophene ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of thiophene with (3-Methyl-4-propylphenyl)methanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4-propylphenyl)-thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-indol-2-yl)phenylmethanone: A compound with a similar structure but different functional groups, known for its biological activities.
Methylisothiazolinone: Another compound with a thiophene ring, used as a biocide in personal care products.
Uniqueness
Its structural features allow it to participate in diverse chemical reactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H18OS |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(3-methyl-4-propylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C15H18OS/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3 |
InChI Key |
PRQLFLISMMNRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(C2=CC=CS2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.